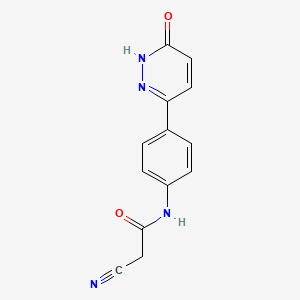![molecular formula C21H30N2O3 B15215029 N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide CAS No. 90903-96-1](/img/structure/B15215029.png)
N-[11-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)undecyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups enable it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity . This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activity, by affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(11-(1,3-Dioxoisoindolin-2-yl)undecyl)acetamide stands out due to its unique structural features, such as the long undecyl chain and the presence of the isoindoline nucleusThe compound’s ability to form stable complexes with biological molecules further enhances its therapeutic potential compared to similar compounds .
Properties
CAS No. |
90903-96-1 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[11-(1,3-dioxoisoindol-2-yl)undecyl]acetamide |
InChI |
InChI=1S/C21H30N2O3/c1-17(24)22-15-11-7-5-3-2-4-6-8-12-16-23-20(25)18-13-9-10-14-19(18)21(23)26/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,22,24) |
InChI Key |
QIEVSHVXUBNERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


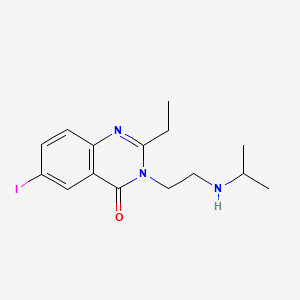
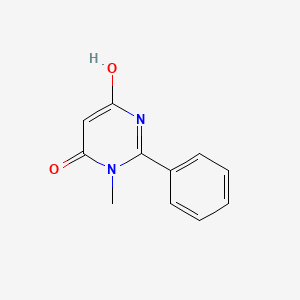
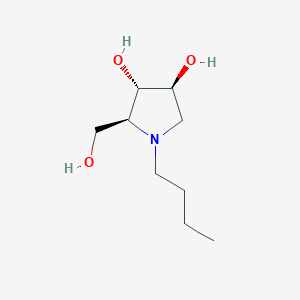
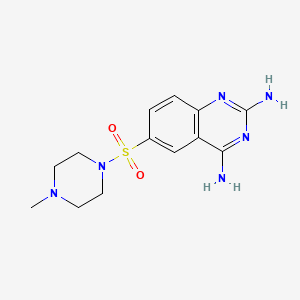
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
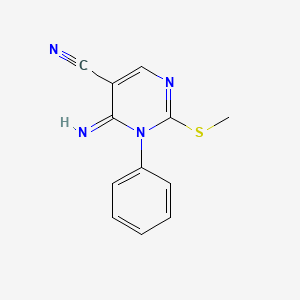
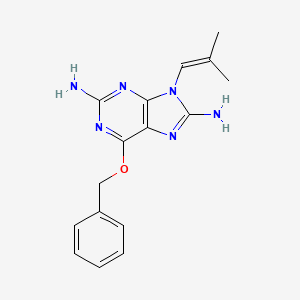

![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
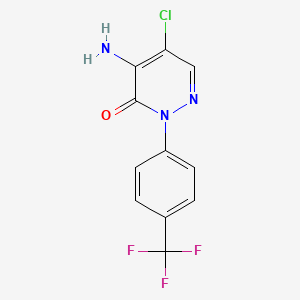
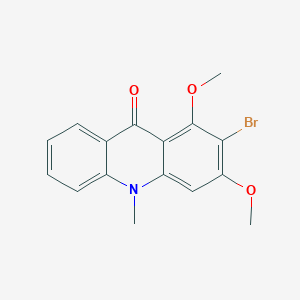
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)

